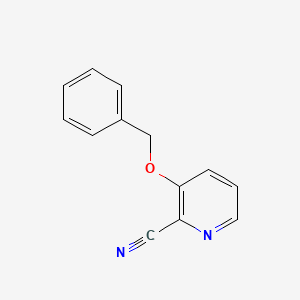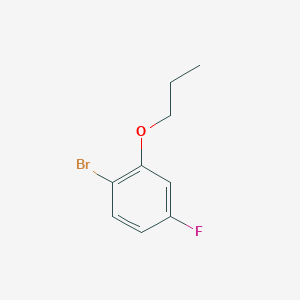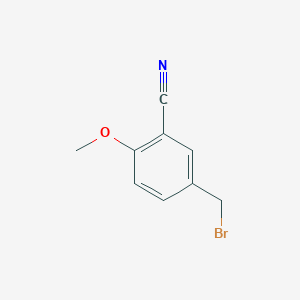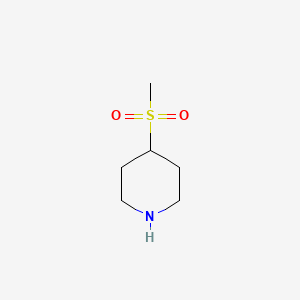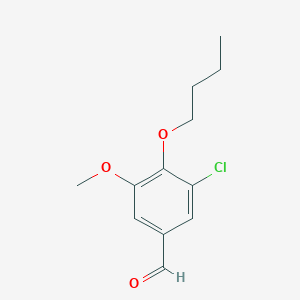
1-(2-Chloropyridin-3-YL)-N-methylmethanamine
Übersicht
Beschreibung
1-(2-Chloropyridin-3-YL)-N-methylmethanamine is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors and Drug Metabolism
The compound plays a crucial role in the study of Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. Potent and selective chemical inhibitors, including derivatives of chloropyridinyl-methanamines, are used to decipher the involvement of specific CYP isoforms in drug metabolism. This aids in predicting drug-drug interactions and enhancing the understanding of metabolic pathways (Khojasteh et al., 2011).
Synthetic Methodologies for Pharmaceutical Compounds
1-(2-Chloropyridin-3-yl)-N-methylmethanamine and its derivatives are pivotal in synthesizing pharmaceutical compounds. For example, in the synthesis of (S)-clopidogrel, a potent antiplatelet and antithrombotic drug, chloropyridinyl-methanamine derivatives serve as key intermediates. These synthetic methodologies are essential for the pharmaceutical industry, facilitating the development of more efficient and cost-effective production processes (Saeed et al., 2017).
Molecular Interactions and Tautomeric Equilibria
The study of tautomerism and molecular interactions is fundamental in understanding the behavior of nucleic acid bases, which are critical for genetic information storage and transfer. Chloropyridinyl compounds, through their interactions, help illuminate the stability and structural dynamics of nucleic acids, offering insights into mutagenesis and the design of nucleic acid-targeted drugs (Person et al., 1989).
DNA Methyltransferase Inhibitors
In the field of cancer therapy, derivatives of this compound are explored as potential DNA methyltransferase inhibitors. By inhibiting this enzyme, it's possible to prevent the silencing of tumor suppressor genes, offering a promising approach to cancer treatment. Research into these inhibitors showcases the compound's relevance in developing new therapeutic strategies (Goffin & Eisenhauer, 2002).
Chemical Derivatives and Material Science
Chemical derivatives of this compound are also significant in material science, particularly in the synthesis of novel polymers and materials with unique properties. These materials have potential applications in various industries, including biotechnology, electronics, and environmental science, demonstrating the compound's versatility beyond pharmaceuticals (Petzold-Welcke et al., 2014).
Eigenschaften
IUPAC Name |
1-(2-chloropyridin-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-9-5-6-3-2-4-10-7(6)8/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVZCMZHYFPHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120739-88-0 | |
| Record name | 2-Chloro-3-[(methylamino)methyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



